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Compound of Interest

Compound Name: Triethylsulfonium iodide

Cat. No.: B159113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected *H and *3C Nuclear Magnetic
Resonance (NMR) data for triethylsulfonium iodide. Due to the limited availability of
published experimental spectra for this specific compound, this guide presents an estimated
dataset based on the analysis of structurally analogous compounds, namely
tetraethylammonium iodide. This information is intended to serve as a valuable reference for
researchers in the fields of chemistry and drug development for the identification and
characterization of triethylsulfonium iodide.

Predicted NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of
the nuclei. In triethylsulfonium iodide, the ethyl groups are attached to a positively charged
sulfur atom. This leads to a deshielding effect on the adjacent methylene (-CHz-) and methyl (-
CHs) protons and carbons, causing them to resonate at a higher chemical shift (further
downfield) compared to a neutral diethyl sulfide.

The predicted *H and 3C NMR data are summarized in the tables below. These estimations are
derived from the known NMR data of tetraethylammonium iodide, with adjustments made to
account for the difference in electronegativity between sulfur and nitrogen.

Table 1: Predicted *H NMR Data for Triethylsulfonium lodide
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. . Coupling
Chemical Shift Lo ] .
Multiplicity Integration Constant (J) Assighment
(3) (ppm)
(Hz)
~3.3 Quartet 6H ~74 -S*-CH2-CHs
~1.4 Triplet 9H ~74 -S*-CH2-CHs
Solvent: D20

Table 2: Predicted 3C NMR Data for Triethylsulfonium lodide

Chemical Shift (d) (ppm) Assignment

~ 53 -S*-CH2-CHs

~8 -S+-CH2-CHs
Solvent: D20

Structural Representation and NMR Correlation

The following diagram illustrates the structure of the triethylsulfonium cation and the key

through-bond relationships that give rise to the predicted NMR splitting patterns.
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Triethylsulfonium Cation Structure and NMR Correlations
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 To cite this document: BenchChem. [A Technical Guide to the *H and 3C NMR Spectroscopy
of Triethylsulfonium lodide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159113#1h-nmr-and-13c-nmr-data-for-
triethylsulfonium-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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